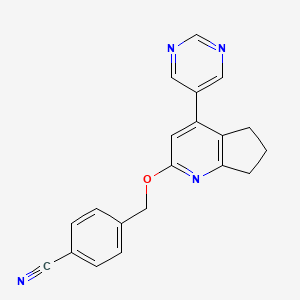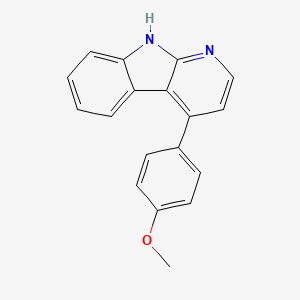
Pyridoindole derivative 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoindole derivative 3 is a member of the pyridoindole family, which is a class of heterocyclic compounds combining an indole and a pyridine ring These compounds are known for their diverse biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridoindole derivatives typically involves the construction of the pyridine ring on the indole nucleus. One common method is the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in dimethylformamide at 110°C. This method yields pyridoindole esters in moderate yields .
Industrial Production Methods: Industrial production of pyridoindole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: Pyridoindole derivative 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridoindole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine or indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyridoindoles, and various substituted pyridoindole derivatives .
Scientific Research Applications
Pyridoindole derivative 3 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits cytostatic, antiviral, and immunosuppressive activities, making it a valuable tool in biological research.
Medicine: Pyridoindole derivatives are investigated for their potential as anticancer, antitumor, and antiviral agents.
Mechanism of Action
The mechanism of action of pyridoindole derivative 3 involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, inhibiting their function and leading to cytostatic and antitumor effects. Additionally, it can interfere with viral replication by targeting viral enzymes and proteins. The exact molecular pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Pyridoindole derivative 3 can be compared with other similar compounds, such as:
Canthin-6-ones: These compounds share a similar tricyclic structure and exhibit anticancer and antiviral activities.
Dibenzopyrrocoline: This compound also has a fused indole-pyridine structure and is known for its biological activities.
Homofascaplysin B and C: These natural products contain a pyridoindole nucleus and have shown promising biological activities.
Uniqueness: this compound stands out due to its unique combination of biological activities and fluorescent properties, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H14N2O |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C18H14N2O/c1-21-13-8-6-12(7-9-13)14-10-11-19-18-17(14)15-4-2-3-5-16(15)20-18/h2-11H,1H3,(H,19,20) |
InChI Key |
PJJCQNCRSXRPLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


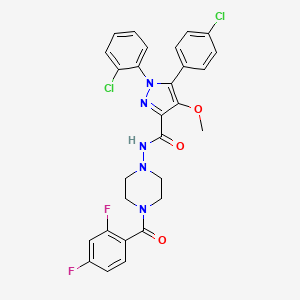
![Pyrazolo[1,5-a]pyrimidine derivative 8](/img/structure/B10835854.png)
![1-Cyclohexyl-2-(4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaen-7-yl)ethanol](/img/structure/B10835856.png)
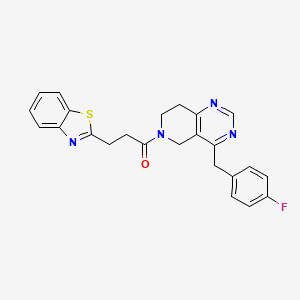
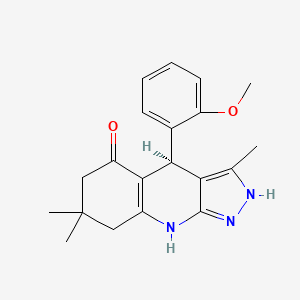
![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)
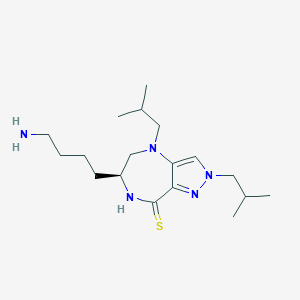

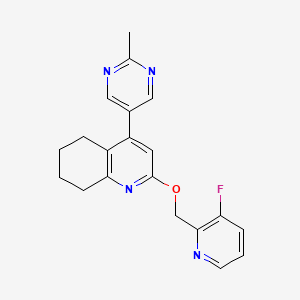


![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)
![2-Tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B10835918.png)
